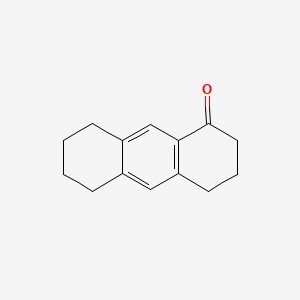

3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6,7,8-hexahydro-2H-anthracen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTYCNOAAOYGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(CCCC3=O)C=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281201 | |

| Record name | 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-71-1 | |

| Record name | MLS002638739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5,6,7,8 Hexahydroanthracen 1 2h One and Its Derivatives

Classical and Established Cyclization Approaches

Traditional cyclization methods, such as Friedel-Crafts reactions and intramolecular condensations, remain fundamental in the synthesis of polycyclic ketones. These approaches often rely on the generation of reactive intermediates that undergo intramolecular ring closure to form the desired carbocyclic systems.

Friedel-Crafts Reactions and Subsequent Transformations for Polycyclic Ketone Formation

The Friedel-Crafts acylation is a powerful tool for the formation of C-C bonds to aromatic rings and has been widely applied in the synthesis of polycyclic aromatic compounds. nih.govorganic-chemistry.org This reaction typically involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride, to generate an acylium ion, which then undergoes electrophilic aromatic substitution. organic-chemistry.org For the synthesis of hexahydroanthracenone derivatives, an intramolecular Friedel-Crafts reaction can be envisioned as a key step.

A general strategy involves a precursor molecule containing a tethered acyl group that can cyclize onto an aromatic ring. For instance, a suitably substituted tetralone or naphthalene (B1677914) derivative bearing a carboxylic acid or acid chloride side chain can undergo intramolecular acylation to form the third ring of the anthracene (B1667546) core. The reaction conditions for Friedel-Crafts acylation are similar to those for Friedel-Crafts alkylation. nih.gov

A notable modification of the Friedel-Crafts type intramolecular cyclization has been developed for the synthesis of hexahydroxylated 10-O-R-substituted anthracenes. nih.gov This method utilizes O-protected ortho-acetal diarylmethanols as reactants in a medium containing a large amount of water at room temperature. nih.gov This approach demonstrates the versatility of Friedel-Crafts-type reactions in constructing the anthracene framework under mild conditions.

The efficiency of intramolecular Friedel-Crafts cyclization can be influenced by the electronic nature of the aromatic ring, with electron-donating groups generally promoting the reaction. nih.govbeilstein-journals.org

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of Anthracene Derivatives

| Reactant | Catalyst/Reagents | Product | Yield (%) | Reference |

| Aroyl-substituted propiolates and 1,3-dienes | ZnI2, DDQ, then H2SO4 | Substituted anthraquinones | 92-96 | nih.govbeilstein-journals.org |

| o-Iodoesters and aromatic aldehydes | Pd-catalyst, then H2SO4 | Substituted anthraquinones | 55-69 | nih.gov |

| O-protected ortho-acetal diarylmethanols | Acid catalyst | Hexahydroxylated 10-O-R-substituted anthracenes | Not specified | nih.gov |

Intramolecular Condensation Reactions in Hexahydroanthracenone Synthesis

Intramolecular condensation reactions, particularly the aldol (B89426) condensation, are fundamental for the formation of cyclic ketones. libretexts.org These reactions involve the self-condensation of a dicarbonyl compound to form a five- or six-membered ring, which is thermodynamically favored. libretexts.orgchemistrysteps.com The process is initiated by the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.orgorganicchemistrytutor.com Subsequent dehydration of the aldol addition product leads to the formation of an α,β-unsaturated cyclic ketone.

In the context of 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one synthesis, a precursor containing two appropriately positioned carbonyl groups can undergo an intramolecular aldol condensation to form the final cyclohexenone ring of the anthracene system. The regioselectivity of the enolate formation is crucial in determining the size of the resulting ring. organicchemistrytutor.com

A relevant example is the intramolecular aldol-type condensation of 2-(acetonyl)-3-acyljuglone derivatives, which under basic conditions yield 1,6- and/or 1,8-dihydroxyanthraquinones. rsc.org This demonstrates the feasibility of using intramolecular condensation reactions to construct the anthraquinone (B42736) skeleton, a close relative of the target hexahydroanthracenone.

Table 2: Intramolecular Aldol-Type Condensation for Anthraquinone Synthesis

| Reactant | Base | Product | Reference |

| 2-(acetonyl)-3-acyljuglone derivatives | K2CO3 or KHMDS | 1,6- and/or 1,8-dihydroxyanthraquinones | rsc.org |

Transition Metal-Catalyzed Cyclizations for Polycyclic Ring Construction

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate complex cyclization reactions. These methods often offer high efficiency, selectivity, and functional group tolerance, providing powerful alternatives to classical approaches for the construction of polycyclic systems.

Rhodium-Catalyzed Cyclizations of Diazo Carbonyl Compounds with Tethered Alkynes

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of α-diazo carbonyl compounds, leading to the formation of rhodium-stabilized carbenoids. nih.gov These reactive intermediates can undergo a variety of intramolecular reactions, including cyclization with tethered alkynes, to construct polycyclic ketones. nih.govresearchgate.net The process typically involves the addition of the carbenoid to the alkyne, forming a vinyl carbenoid intermediate, which can then undergo further transformations to yield complex ring systems. nih.gov

This methodology provides a powerful route to fused ring systems. For example, the rhodium(II)-catalyzed reaction of o-(6,8-nonadien-1-ynyl)-α-diazoacetophenone leads to the formation of a cycloheptadiene derivative, demonstrating the potential of this approach to construct complex polycyclic frameworks. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the general principles suggest its applicability by designing a suitable diazo carbonyl precursor with a tethered alkyne.

Table 3: Rhodium-Catalyzed Cyclization of a Diazo Carbonyl Compound

| Reactant | Catalyst | Product | Yield (%) | Reference |

| o-(6,8-nonadien-1-ynyl)-α-diazoacetophenone | Rhodium(II) mandelate | Cyclopent[g]azulenone derivative | 58 | nih.gov |

Other Metal-Mediated Polyene Cyclization Strategies

Polyene cyclizations are biomimetic reactions that can rapidly build molecular complexity from acyclic precursors. thieme-connect.comscispace.com These reactions are often initiated by a Lewis acid or a transition metal catalyst that activates a polyene chain to undergo a cascade of cyclizations, forming multiple C-C bonds and stereocenters in a single step. thieme-connect.comscispace.com

Iron(III) chloride has been shown to be an effective catalyst for the polyene cyclization of allylic alcohols to produce pentacyclic systems. thieme-connect.com This highlights the potential of using simple and abundant metals to mediate complex polyene cyclizations. The choice of metal catalyst can significantly impact the efficiency of the reaction. For instance, in the synthesis of celastrol, iron(III) chloride was found to be more efficient than tin(IV) chloride. thieme-connect.com

The application of these strategies to the synthesis of this compound would involve the design of a polyene precursor that, upon cyclization, would generate the desired tricyclic skeleton.

Table 4: Metal-Mediated Polyene Cyclization Example

| Reactant | Catalyst | Product | Yield (%) | Reference |

| Allylic alcohol 27 | Iron(III) chloride | Pentacyclic alkene 28 | 38 | thieme-connect.com |

Ring-Closing Carbonyl–Olefin Metathesis in Polycyclic Ketone Synthesis

Ring-closing carbonyl-olefin metathesis (RCM) is a powerful transformation that forms a new carbon-carbon double bond by the redistribution of fragments of an alkene and a carbonyl group. wikipedia.org This reaction has emerged as a valuable tool for the synthesis of cyclic and polycyclic compounds. nih.govmdpi.com

Iron(III)-catalyzed carbonyl-olefin ring-closing metathesis has been successfully applied to the synthesis of polycyclic aromatic compounds. mdpi.com The reaction proceeds through an oxetane (B1205548) intermediate and is notable for its operational simplicity and the use of an environmentally benign catalyst. mdpi.com

A relevant application of RCM in the synthesis of anthracene-like structures is the conversion of 2,3-diallylnaphthoquinones to dihydroanthraquinones using Grubbs' first-generation catalyst. sciforum.net The resulting dihydroanthraquinones can then be aromatized to the corresponding anthraquinones. sciforum.net This two-step sequence demonstrates the utility of RCM in building the central ring of the anthracene core.

Table 5: Ring-Closing Metathesis for Dihydroanthraquinone Synthesis

| Reactant | Catalyst | Product | Yield (%) | Reference |

| 2,3-diallylnaphthoquinones | Grubbs' first generation catalyst | Dihydroanthraquinones | High | sciforum.net |

Asymmetric Synthetic Approaches to Enantiomerically Enriched Hexahydroanthracenones

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of asymmetric synthetic routes to enantiomerically pure hexahydroanthracenones is of paramount importance. These approaches aim to control the formation of stereocenters, particularly challenging quaternary carbons, within the polycyclic framework.

Enantioselective Construction of Quaternary Stereocenters within Polycyclic Ketones

The creation of quaternary stereocenters, carbon atoms bonded to four other non-hydrogen atoms, is a formidable challenge in organic synthesis. rsc.org In the context of polycyclic ketones like hexahydroanthracenones, the installation of such a center with high enantioselectivity is a key step in many total synthesis endeavors. Various catalytic asymmetric methods have been developed to address this challenge, facilitating the synthesis of complex natural products. rsc.org

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions that form the quaternary center. nih.gov These reactions can include conjugate additions, allylic alkylations, and cycloadditions. nih.govnih.gov For instance, the catalytic enantioselective conjugate addition of carbon nucleophiles to α,β-unsaturated cyclic enones can establish a β-benzylic quaternary stereocenter with high efficiency. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and enantioselectivities.

| Catalyst/Method | Substrate Type | Product Feature | Enantiomeric Excess (ee) | Reference |

| Copper(II)-bisoxazoline | 3-Halooxindoles | Benzylic quaternary stereocenter | High | nih.gov |

| Palladium-pyridinooxazoline | β-Substituted cyclic enones | β-Benzylic quaternary stereocenter | High | nih.gov |

| Rhodium-catalyzed 1,4-addition | Trisubstituted enones | Quaternary stereocenter | Not specified | nih.gov |

| Iridium-catalyzed cyclization | Triene alcohol | Polycyclic product with quaternary stereocenter | Not specified | nih.gov |

Chiral Auxiliary-Mediated α-Alkylation of Cyclic Ketones (e.g., N-Amino Cyclic Carbamate (B1207046) Auxiliaries)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. The auxiliary is then removed, yielding the desired enantiomerically enriched product. The use of chiral N-amino cyclic carbamate (ACC) auxiliaries has emerged as a powerful method for the enantioselective α-alkylation of cyclic ketones. researchgate.netnih.govfao.org

This methodology involves the formation of a chiral hydrazone from the ketone and the ACC auxiliary. nih.gov Deprotonation of this hydrazone followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary furnishes the α-alkylated ketone with high enantiomeric excess. nih.govfao.org This approach offers several advantages, including high yields, excellent enantioselectivities, and the ability to perform α,α-bisalkylation. researchgate.netresearchgate.net The regiochemical outcome of alkylation using ACC hydrazones can be complementary to that of traditional kinetic enolate alkylations. nih.gov

| Auxiliary | Ketone Type | Alkylating Agent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

| Phenylalanine-derived ACC | Chiral nonracemic methyl ketones | Various | Essentially perfect | Not specified | researchgate.net |

| Valine-derived ACC | 3-Pentanone | Allyl bromide | Not specified | 96:4 | researchgate.net |

| N-Amino cyclic carbamate (general) | Cyclic ketones | Various | High | High | fao.org |

Catalytic Asymmetric Cyclization Cascades for Polycyclic Scaffolds

Catalytic asymmetric cascade reactions provide an efficient and atom-economical approach to the synthesis of complex polycyclic molecules from simple starting materials in a single operation. acs.org These cascades involve a series of bond-forming events, often creating multiple stereocenters with high levels of control. acs.org The rational design of substrates and catalysts is crucial for the success of these transformations. acs.orgsciengine.com

For the construction of polycyclic scaffolds like the hexahydroanthracenone core, various catalytic systems have been employed, including bifunctional organocatalysts and transition metal catalysts. acs.orgfrontiersin.org These catalysts can activate the substrates and guide the cyclization pathway to afford the desired polycyclic architecture with excellent enantioselectivity. For example, gold(I)-catalyzed cascade cyclizations of alkyne-tethered indoles have been used to construct polycyclic indolines, demonstrating the power of this approach for building complex fused ring systems. frontiersin.orgnih.gov Cation-induced polyene cyclizations, mimicking biosynthetic pathways, also offer a powerful strategy for constructing complex polycyclic structures. rsc.org

| Catalyst Type | Reaction Type | Scaffold Formed | Stereoselectivity | Reference |

| Bifunctional phosphonium (B103445) salt | Michael addition/nucleophilic addition cascade | Chiral polycyclic 4H-pyran | up to 98% ee, >20:1 dr | sciengine.com |

| Gold(I) | Cascade cyclization of alkyne-tethered indoles | Polycyclic indolines | High | frontiersin.orgnih.gov |

| Iridium | Asymmetric polyene cyclization | Labdane diterpene core | High | rsc.org |

| Chiral phosphoramidite | Halopolycyclization | Terpene-like polycycles | High | rsc.org |

Asymmetric Diels-Alder Additions in Polycyclic Polyketide Synthesis

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring and can set up to four contiguous stereocenters. wiley-vch.de Its asymmetric variant has been widely used in the synthesis of complex natural products, including polyketides with polycyclic structures. nih.gov The development of chiral Lewis acid catalysts has been instrumental in achieving high enantioselectivity in these reactions. wiley-vch.de

In the context of synthesizing hexahydroanthracenone-type structures, an intramolecular Diels-Alder reaction of a suitably substituted polyene precursor can be a key strategic step. By employing a chiral catalyst, the facial selectivity of the cycloaddition can be controlled, leading to the formation of one enantiomer of the polycyclic core over the other. This approach is particularly attractive as it can rapidly build molecular complexity from a linear precursor. The aza-Diels-Alder reaction, involving nitrogen in the diene or dienophile, has also been a valuable tool in the synthesis of nitrogen-containing natural products. rsc.org

| Catalyst Type | Diene/Dienophile | Product Type | Key Feature | Reference |

| Chiral Lewis Acids | Various | Six-membered rings | High enantioselectivity | wiley-vch.de |

| Ni(II)/Feng ligand | Conjugated vinyl azides and carbonyls | Chiral azido (B1232118) polycycles | Asymmetric hetero-Diels-Alder | rsc.org |

| Computational (DFT) | Polyene precursors | Fused and bridged tetracycles | Predicts preference for fused products | nih.gov |

Novel and Green Chemistry-Oriented Synthetic Strategies

Photoenolization/Diels–Alder Reactions for Gem-Dimethyl-Anthracenone Formation

Photoenolization/Diels-Alder (PEDA) reactions offer a unique and efficient method for the construction of complex polycyclic systems. msu.edu This reaction involves the photochemical generation of a reactive dienol intermediate from an ortho-alkyl substituted aromatic ketone or aldehyde. msu.edu This transient dienol can then be trapped in situ by a dienophile in a Diels-Alder reaction to form a new six-membered ring. researchgate.net

This methodology is particularly useful for the synthesis of anthracenone (B14071504) derivatives. For instance, irradiation of an ortho-methyl substituted benzaldehyde (B42025) in the presence of a dienophile can lead to the formation of a hexahydroanthracenone skeleton. If the dienophile is appropriately substituted, this reaction can be used to introduce a gem-dimethyl group, a common structural motif in many natural products. The PEDA reaction proceeds under mild, photolytic conditions, often with high stereoselectivity, making it an attractive green chemistry approach. msu.edu

| Starting Material | Dienophile | Product | Key Feature | Reference |

| o-Methylbenzaldehyde | Maleic anhydride | Tricyclic adduct | Formation of a new six-membered ring | msu.edu |

| o-Toluyl derivative | Various | Polycyclic system | Intramolecular hydrogen transfer to form dienol | researchgate.net |

Application of Green Chemistry Principles in Hexahydroanthracenone Preparation

The synthesis of complex polycyclic structures such as this compound and its derivatives has traditionally involved multi-step processes that can be resource-intensive and generate significant waste. The application of green chemistry principles seeks to mitigate these issues by designing more efficient, safer, and environmentally benign synthetic routes. Key areas of focus include maximizing atom economy, utilizing catalytic methods, and minimizing derivatization steps through tandem or one-pot reactions.

Atom Economy Maximization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts.

Table 1: Theoretical Atom Economy Calculation for a Robinson Annulation Route

| Reactants | Formula | Molecular Weight (g/mol) | Desired Product | Formula | Molecular Weight (g/mol) | Byproduct | Formula | Molecular Weight (g/mol) | % Atom Economy |

|---|---|---|---|---|---|---|---|---|---|

| Cyclohexanone + Methyl Vinyl Ketone | C6H10O + C4H6O | 98.14 + 70.09 = 168.23 | Octahydronaphthalenone | C10H14O | 150.22 | Water | H2O | 18.015 | 89.29% |

Calculation based on the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. This example illustrates the synthesis of a bicyclic precursor to the target molecule.

Maximizing atom economy in the synthesis of hexahydroanthracenones involves prioritizing reaction types like additions and cycloadditions and minimizing the use of protecting groups or stoichiometric reagents that are not incorporated into the final product.

Catalysis in Hexahydroanthracenone Synthesis and Transformations

Catalysis is a pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, all while reducing waste. Catalytic methods avoid the use of stoichiometric reagents which are consumed in the reaction and contribute to lower atom economy and higher E-Factors (a measure of total waste generated).

In the context of hexahydroanthracenone synthesis, catalysis has been extensively applied to the Robinson annulation and related transformations. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, the amino acid L-proline has been shown to effectively catalyze the asymmetric Robinson annulation, providing access to chiral building blocks like the Wieland-Miescher ketone and its analogues in high yields and enantioselectivities. These reactions can often be performed under mild, and sometimes even solvent-free, conditions, further enhancing their green credentials.

Beyond small molecules, biocatalysis using enzymes offers another green alternative. Lipases, for example, have been reported to catalyze the one-pot synthesis of the Wieland-Miescher ketone, demonstrating promiscuous activity in both the Michael addition and aldol condensation steps. Metal catalysis, such as the use of iron(III) chloride, has also been developed for mild and efficient cyclizations to form related tetrahydronaphthalene structures.

Table 2: Comparison of Catalytic Systems in Robinson Annulation and Analogous Reactions

| Catalyst System | Reactants | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Proline (Organocatalyst) | 2-Methyl-1,3-cyclohexanedione + MVK | DMF, Ambient Temp. | High | Optically Active | |

| Chiral Primary Amine (Organocatalyst) | 2-Methylcyclohexane-1,3-dione + MVK | Solvent-free, 60°C | 90% (on 100g scale) | 90% | |

| Porcine Pancreas Lipase (Biocatalyst) | 2-Methyl-1,3-cyclohexanedione + MVK | Organic Media | Moderate | Not Reported | |

| FeCl3 (Lewis Acid) | Aryl Ketone + Alkene | DCE, 80°C | up to 96% | N/A (achiral) |

This table showcases various catalytic approaches for synthesizing bicyclic ketones, which are key precursors or analogues of the hexahydroanthracenone framework.

The use of recoverable and reusable catalysts is a particularly attractive feature, minimizing waste and cost over multiple reaction cycles.

Reduction of Derivatization Steps

A one-pot reaction is a strategy where reactants are subjected to successive chemical transformations in a single reactor, thereby avoiding the lengthy separation and purification of intermediates. This approach significantly improves efficiency and reduces waste. The Robinson annulation itself is a classic example of a tandem reaction, as the Michael addition product is not isolated but undergoes the intramolecular aldol condensation in the same pot.

Modern advancements have extended this concept further. For example, highly efficient one-pot protocols for the synthesis of Wieland-Miescher ketone analogues have been developed that combine three or more distinct reactions. One such strategy involves a sequence of Knoevenagel condensation, hydrogenation, and Robinson annulation in a single vessel, catalyzed by an organocatalyst. This approach allows for the assembly of complex polycyclic structures from simple, readily available starting materials with minimal workup and purification, representing a significant step towards a more sustainable synthetic process.

Table 3: Comparison of Step-wise vs. One-Pot Synthesis Approach

| Parameter | Traditional Step-wise Synthesis | One-Pot/Tandem Synthesis |

|---|---|---|

| Number of Operations | Multiple (Reaction, Quenching, Extraction, Purification for each step) | Single (All reactants added to one vessel) |

| Intermediate Isolation | Required at each step | Avoided |

| Solvent & Reagent Consumption | High | Reduced |

| Waste Generation (E-Factor) | Higher | Lower |

| Overall Yield | Often lower due to losses at each step | Potentially higher |

| Time & Energy Efficiency | Low | High |

This table illustrates the conceptual advantages of employing one-pot strategies in line with green chemistry principles for the synthesis of complex molecules like hexahydroanthracenones.

By designing synthetic routes that combine multiple bond-forming events in a single, orchestrated process, chemists can dramatically reduce the environmental footprint associated with the preparation of this compound and its derivatives.

Reactivity and Chemical Transformations of 3,4,5,6,7,8 Hexahydroanthracen 1 2h One

Functionalization and Derivatization Strategies

The functionalization of the 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one skeleton is key to developing a diverse range of derivatives. Strategies primarily focus on leveraging the existing carbonyl group and the conjugated double bond, as well as activating the polycyclic backbone for further modifications.

Introduction of Heteroatoms and Functional Groups onto the Polycyclic Skeleton

The introduction of heteroatoms such as nitrogen and oxygen into the hexahydroanthracenone framework can lead to the formation of valuable heterocyclic compounds. One common approach involves the condensation of the 1,8-dione precursor (or a related β-diketone like dimedone) with various reagents. For instance, reactions with aldehydes and amines or ammonium (B1175870) acetate (B1210297) can yield hexahydroacridine-1,8-dione derivatives, effectively replacing a carbon within the ring system with a nitrogen atom. nih.govrsc.org Similarly, the reaction with aldehydes can lead to the formation of 1,8-dioxo-octahydroxanthenes, incorporating an oxygen atom into the core structure. rsc.orgnih.gov

These transformations highlight the utility of the dione (B5365651) functionality in building complex heterocyclic systems. The general schemes for these reactions are presented below:

Table 1: Synthesis of Heterocyclic Derivatives

| Starting Materials | Reagents | Product Type | Heteroatom Introduced |

|---|---|---|---|

| β-Diketone (e.g., Dimedone) | Aromatic Aldehyde, Amine/NH₄OAc | Hexahydroacridine-1,8-dione | Nitrogen |

This table illustrates common synthetic routes to introduce nitrogen or oxygen into scaffolds related to hexahydroanthracenone, starting from analogous β-diketone precursors.

Beyond building the ring system with heteroatoms, direct functionalization of the pre-formed hexahydroanthracenone is also a key strategy. The α,β-unsaturated ketone moiety is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. wikipedia.org

Regioselective and Stereoselective Modifications of Hexahydroanthracenone Derivatives

The presence of multiple reactive sites in hexahydroanthracenone derivatives necessitates precise control over reaction selectivity.

Regioselectivity: The α,β-unsaturated ketone system presents two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-4a). Nucleophilic attack can occur at either position. Strong, hard nucleophiles like organolithium reagents tend to favor 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, such as organocuprates or enolates in a Michael addition, preferentially undergo 1,4-conjugate addition at the β-carbon. pressbooks.pub Alkylation of the enolate formed from the ketone can also be regioselective. For instance, methods have been developed for the C-selective alkylation of related 2-methylcyclohexane-1,3-diones, which can be applied to create quaternary centers in complex steroidal and terpenoid building blocks. nih.gov

Stereoselectivity: The rigid, fused-ring structure of the hexahydroanthracenone skeleton imparts significant steric hindrance, which can be exploited to achieve high stereoselectivity. For example, the reduction of the C-1 carbonyl group can lead to the formation of two diastereomeric alcohols. The stereochemical outcome is often dictated by the direction of hydride attack, with reagents approaching from the less sterically hindered face of the molecule. Similarly, reactions that create new stereocenters, such as conjugate additions or epoxidations of the double bond, are heavily influenced by the existing stereochemistry of the polycyclic system. Intramolecular reactions, in particular, are critically dependent on the geometry and tether length of the substrate, which can dictate the stereochemistry of the cyclized products. nih.gov

Mechanistic Investigations of Reactions Involving Hexahydroanthracenone Systems

The synthesis and transformation of hexahydroanthracenone systems are governed by well-established reaction mechanisms. Key among these are intramolecular cyclization processes that form the core ring structure.

Studies on Intramolecular Cyclization Mechanisms

The construction of the this compound framework is often achieved through annulation reactions, which are processes that build a new ring onto an existing one.

Robinson Annulation : This is a powerful method for forming six-membered rings and is highly applicable to the synthesis of the target molecule. wikipedia.org The reaction proceeds in two main stages: a Michael addition followed by an intramolecular aldol (B89426) condensation. byjus.comuoc.gr For example, the reaction could involve a suitable bicyclic enolate as the Michael donor and an α,β-unsaturated ketone as the acceptor. The initial Michael addition forms a new carbon-carbon bond and generates a dicarbonyl intermediate, which then undergoes an intramolecular aldol reaction to close the third ring, forming the hexahydroanthracenone skeleton. organic-chemistry.org The final step is typically a dehydration to yield the α,β-unsaturated ketone product. uoc.gr

Diels-Alder Reaction : This [4+2] cycloaddition provides another efficient route to the polycyclic core. This reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring. iitk.ac.inpraxilabs.com In the context of synthesizing the hexahydroanthracenone system, a substituted diene could react with a dienophile such as maleic anhydride (B1165640) or a quinone to construct the central ring of the anthracene (B1667546) core. praxilabs.comresearchgate.net The high stereospecificity of the Diels-Alder reaction makes it particularly useful for controlling the stereochemistry of the resulting fused-ring system. iitk.ac.in

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the intermediates in these cyclization reactions is crucial for optimizing reaction conditions and predicting product structures.

Robinson Annulation Pathway : The reaction pathway begins with the base-catalyzed formation of an enolate from a ketone precursor. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (the Michael acceptor). organic-chemistry.org This step generates a larger enolate intermediate, which, upon protonation, gives a 1,5-dicarbonyl compound. byjus.com This diketone is the key intermediate that then undergoes the intramolecular aldol condensation. A base removes a proton to form a new enolate, which attacks the other carbonyl group, forming a six-membered ring and a β-hydroxy ketone (the aldol adduct). uoc.gr Subsequent dehydration (elimination of water) of this aldol adduct leads to the final α,β-unsaturated cyclic ketone product. uoc.grresearchgate.net

Table 2: Key Intermediates in Robinson Annulation

| Step | Intermediate | Description |

|---|---|---|

| 1 | Enolate | Formed by deprotonation of the ketone (Michael donor). |

| 2 | 1,5-Dicarbonyl Adduct | Formed after the Michael addition step. |

This table outlines the sequential formation of key intermediates during the Robinson annulation process leading to a cyclic enone.

Diels-Alder Pathway : The Diels-Alder reaction proceeds through a concerted pericyclic mechanism. This means that all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. iitk.ac.in There are no discrete ionic or radical intermediates. The stereochemistry of the reactants is directly translated into the stereochemistry of the product, making it a highly predictable and stereospecific reaction. iitk.ac.in

Structure-Reactivity Relationships in Partially Saturated Polycyclic Ketones

The reactivity of this compound is a direct consequence of its molecular structure. The interplay between the α,β-unsaturated ketone functionality and the rigid tetracyclic framework defines its chemical behavior.

The conjugated enone system is the primary site of reactivity. The carbonyl group is electron-withdrawing, which polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles. wikipedia.org This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org

Influence of Substituent Effects on Reactivity

The reactivity of the this compound skeleton is significantly modulated by the nature and position of substituents. These effects can be broadly categorized into electronic and steric influences, which can either enhance or diminish the reactivity of the carbonyl group and the adjacent carbon atoms.

Electronic Effects: Substituents can alter the electron density at the reactive centers of the molecule, primarily the carbonyl carbon. Electron-donating groups (EDGs) increase the electron density, which can influence the reactivity towards electrophiles and nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The position of the substituent on the fused ring system determines the extent to which these electronic effects are transmitted to the reactive carbonyl center.

Steric Effects: The sheer bulk of a substituent group can play a decisive role in the chemical transformations of this compound. Large, bulky substituents can hinder the approach of reagents to the carbonyl group, a phenomenon known as steric hindrance. This can lead to a decrease in reaction rates and can also dictate the stereochemical outcome of a reaction by favoring attack from the less hindered face of the molecule. The influence of steric hindrance is particularly pronounced in rigid, fused-ring systems like the one under discussion.

A hypothetical representation of how different substituents might influence the rate of a nucleophilic addition to the carbonyl group is presented in the table below.

| Substituent (at C-4) | Electronic Effect | Steric Effect | Predicted Relative Rate of Nucleophilic Addition |

| -H | Neutral | Minimal | 1.00 |

| -CH₃ | Weakly Donating | Moderate | < 1.00 |

| -OCH₃ | Donating | Moderate | < 1.00 |

| -NO₂ | Withdrawing | Moderate | > 1.00 |

| -C(CH₃)₃ | Weakly Donating | High | << 1.00 |

This table is illustrative and the actual relative rates would need to be determined experimentally.

Conformational Analysis and its Impact on Chemical Transformations

The three-dimensional shape, or conformation, of this compound is a critical determinant of its reactivity. The fused six-membered rings adopt chair-like conformations to minimize angular and torsional strain. However, the fusion of the rings introduces significant conformational constraints.

The relative stability of different conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. In the case of substituted derivatives, the substituent will preferentially occupy a position that minimizes these unfavorable interactions. Generally, bulky substituents favor equatorial positions to avoid steric clashes with axial hydrogens.

The conformation of the molecule directly impacts the accessibility of the carbonyl group to incoming reagents. An axial approach of a nucleophile might be hindered by axial hydrogens on the same side of the ring, whereas an equatorial approach might be more facile. Consequently, the stereochemical outcome of reactions such as reductions or additions to the carbonyl group is often dictated by the most stable ground-state conformation of the molecule and the trajectory of the attacking species.

For instance, the reduction of the ketone to the corresponding alcohol can lead to two diastereomeric products, depending on whether the hydride attacks from the axial or equatorial face. The preferred pathway is often the one that proceeds through the lowest energy transition state, which is heavily influenced by the conformational biases of the reactant.

| Approach of Nucleophile | Steric Hindrance | Predicted Major Product |

| Axial | High (from axial H's) | Equatorial Alcohol |

| Equatorial | Lower | Axial Alcohol |

The actual outcome depends on the specific reactant, reagent, and reaction conditions.

Advanced Spectroscopic Analysis and Structural Elucidation of Hexahydroanthracenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For complex polycyclic systems like hexahydroanthracenone derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential.

High-Resolution 1D and 2D NMR Techniques for Complex Polycyclic Systems

The structural framework of 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one can be comprehensively mapped using a suite of NMR experiments. miamioh.edu

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the proton environments. Protons on the saturated rings are expected to appear in the aliphatic region (typically 1.5-3.0 ppm), while the four protons on the aromatic ring will resonate in the downfield region (7.0-8.0 ppm). The ¹³C NMR spectrum is expected to show signals for all 14 carbon atoms. The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield (around 200 ppm). nist.gov Carbons of the aromatic ring would resonate between 120-140 ppm, while the aliphatic carbons would appear upfield.

2D NMR: Due to spectral complexity and overlapping signals in 1D spectra of large molecules, 2D NMR is indispensable. nist.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is used to identify adjacent protons and map out the connectivity within the individual rings of the hexahydroanthracenone skeleton. For instance, correlations would be expected between the protons at C-2, C-3, and C-4, establishing the sequence of the saturated ketone-bearing ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). abdn.ac.uk It allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). abdn.ac.uk This is critical for connecting different fragments of the molecule, particularly across quaternary (non-protonated) carbons. For example, the protons at C-8 would show an HMBC correlation to the quaternary carbon at C-8a, linking the terminal saturated ring to the central aromatic ring. Similarly, correlations from protons at C-2 to the carbonyl carbon at C-1 would confirm its position.

The following table presents the expected ¹H and ¹³C NMR chemical shift assignments for the parent compound, this compound, based on standard spectroscopic principles. nist.gov

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~200 (C=O) | - | - |

| 2 | ~35-45 | ~2.5-2.7 (t) | C-1, C-3, C-4a |

| 3 | ~20-30 | ~1.7-1.9 (m) | C-2, C-4, C-4a |

| 4 | ~25-35 | ~2.8-3.0 (t) | C-3, C-4a, C-10a |

| 4a | ~135-145 (Quaternary) | - | - |

| 5 | ~125-135 | ~7.2-7.4 (d) | C-4a, C-6, C-10a |

| 6 | ~125-135 | ~7.1-7.3 (t) | C-5, C-7, C-8a |

| 7 | ~125-135 | ~7.1-7.3 (t) | C-6, C-8, C-8a |

| 8 | ~25-35 | ~2.9-3.1 (t) | C-7, C-8a, C-9 |

| 8a | ~135-145 (Quaternary) | - | - |

| 9 | ~20-30 | ~1.8-2.0 (m) | C-8, C-8a, C-10, C-10a |

| 10 | ~20-30 | ~1.8-2.0 (m) | C-9, C-10a, C-1 |

| 10a | ~135-145 (Quaternary) | - | - |

Determination of Absolute Configuration using NMR (e.g., Mosher’s Method)

Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols and amines. researchgate.net While the parent compound this compound is achiral, derivatives with a stereocenter can be analyzed. For example, if the ketone at C-1 is stereoselectively reduced to a chiral secondary alcohol, creating a mixture of enantiomers of 1,2,3,4,5,6,7,8-Octahydroanthracen-1-ol, Mosher's method can be applied.

The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. wikipedia.org The ¹H NMR spectra of these two diastereomers are then compared. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding effects on the protons neighboring the stereocenter in each diastereomer. mdpi.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. nih.gov

Application of Isotopic Labeling (e.g., ¹³C-Labeling) in NMR Studies

Isotopic labeling is a powerful technique used to track atoms through reactions or to aid in the structural elucidation of complex molecules. researchgate.net In the context of hexahydroanthracenone, ¹³C-labeling can be employed to overcome challenges in NMR assignment, especially in derivatives with numerous quaternary carbons. fu-berlin.de

For instance, if a synthetic route to the hexahydroanthracenone core is established, a specific starting material could be enriched with ¹³C at a known position. Tracing this label through the synthesis to the final product would definitively confirm the assignment of that carbon atom in the NMR spectrum.

Furthermore, in biosynthetic studies of natural product derivatives, feeding the producing organism a ¹³C-labeled precursor (like [¹³C]-acetate or [¹³C]-glucose) can lead to a uniformly ¹³C-labeled (U-¹³C) product. researchgate.net This high level of enrichment makes it possible to perform experiments like ¹³C-¹³C COSY (or INADEQUATE), which show direct carbon-carbon correlations, allowing for the entire carbon skeleton to be traced without relying on proton data. modgraph.co.uk This is particularly useful for mapping out the connectivity of quaternary carbons that are invisible in HSQC and have limited HMBC correlations.

Analysis of Intramolecular Hydrogen Bonding via NMR Chemical Shifts

The parent compound, this compound, lacks the necessary functional groups (a proton donor and acceptor in proximity) to form an intramolecular hydrogen bond. However, this analysis becomes highly relevant for certain derivatives. For example, a derivative such as 2-hydroxy-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one contains a hydroxyl group (proton donor) adjacent to the carbonyl group (proton acceptor).

The presence and strength of an intramolecular hydrogen bond can be investigated using ¹H NMR. Protons involved in hydrogen bonding are typically deshielded and resonate at a lower field (higher ppm value). libretexts.orguobasrah.edu.iq The key diagnostic tool is a variable-temperature NMR study. The chemical shift of a proton involved in intermolecular hydrogen bonding is highly dependent on temperature and concentration, whereas the chemical shift of a proton in a strong intramolecular hydrogen bond shows much less variation. By measuring the chemical shift of the hydroxyl proton over a range of temperatures, a small temperature coefficient (dδ/dT) would provide strong evidence for a stable intramolecular hydrogen bond.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of a unique molecular formula. For this compound (C₁₄H₁₆O), the expected exact mass would be used to confirm its elemental composition.

The fragmentation pattern observed in electron ionization (EI) mass spectrometry provides valuable structural information. For cyclic ketones like this, characteristic fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This would lead to the loss of alkyl radicals from the saturated ring.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. This is possible if a sufficiently long and flexible side chain is present, which is less common for the rigid fused ring system but can occur in derivatives.

Ring Fission: The saturated rings can undergo cleavage, leading to a series of fragment ions corresponding to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Retro-Diels-Alder (RDA) Reaction: The partially saturated ring system can undergo an RDA reaction, breaking the molecule into two smaller, stable fragments, which can be diagnostic for the substitution pattern on the rings.

A hypothetical fragmentation pattern for this compound is presented below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | Loss of carbon monoxide or ethylene |

| 157 | [M - C₃H₇]⁺ | Alpha-cleavage and subsequent losses |

| 144 | [C₁₁H₁₂]⁺˙ | Retro-Diels-Alder type cleavage |

| 129 | [C₁₀H₉]⁺ | Naphthalene-like fragment |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by absorptions corresponding to its key structural features: the carbonyl group, the aromatic ring, and the aliphatic C-H bonds. The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching absorption. For a saturated, six-membered cyclic ketone, this peak is expected in a characteristic region of the spectrum.

The following table summarizes the expected characteristic IR absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic (sp³) C-H |

| ~1715 | C=O Stretch | Saturated six-membered ring Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | CH₂ Scissoring | Aliphatic CH₂ |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring |

Electronic Absorption Spectroscopy (UV-Vis) in Polycyclic Ketone Characterization

Electronic absorption spectroscopy, which utilizes ultraviolet (UV) and visible light, is a valuable tool for characterizing conjugated systems like those found in this compound and its derivatives. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules, the most useful transitions are the n→π* (an electron from a non-bonding orbital to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital to an anti-bonding π* orbital). libretexts.orgelte.hu

In polycyclic ketones containing an α,β-unsaturated carbonyl group, such as hexahydroanthracenone derivatives, two characteristic absorption bands are typically observed. elte.hu The first is a relatively low-intensity (weak) band at a longer wavelength (lower energy), which is assigned to the n→π* transition of the carbonyl group. libretexts.orgnih.gov The second is a high-intensity (strong) band at a shorter wavelength (higher energy), corresponding to the π→π* transition of the conjugated system. libretexts.orgnih.gov The position and intensity of these bands provide significant information about the molecule's electronic structure. For instance, the π→π* transition's energy gap is smaller in conjugated systems compared to isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org

The solvent in which the analysis is performed can significantly influence the absorption spectrum, a phenomenon known as solvatochromism. wikipedia.org For n→π* transitions in ketones, an increase in solvent polarity typically causes a hypsochromic shift (blue shift, to shorter wavelengths). rsc.orgresearchgate.net This is because polar, hydrogen-bonding solvents stabilize the non-bonding electrons in the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net Conversely, the π→π* transition often experiences a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state. nih.gov These solvent-induced shifts can be used to help identify and assign the different electronic transitions within the molecule.

Table 1: Representative UV-Vis Absorption Data for α,β-Unsaturated Ketones

| Transition Type | Typical Wavelength (λmax) Range (nm) | Typical Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Solvent Effect (Increasing Polarity) |

|---|---|---|---|

| n→π * | 300 - 350 | 10 - 100 | Hypsochromic Shift (Blue Shift) rsc.org |

| π→π * | 220 - 280 | 10,000 - 20,000 | Bathochromic Shift (Red Shift) nih.gov |

This table presents typical data ranges for α,β-unsaturated ketone systems based on established spectroscopic principles. libretexts.orgnih.gov

X-ray Diffraction Analysis for Precise Structure and Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. numberanalytics.comrsc.org This powerful technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete and unambiguous elucidation of a molecule's constitution and conformation. numberanalytics.com For complex polycyclic structures like hexahydroanthracenone derivatives, XRD is indispensable for confirming the connectivity and spatial orientation of atoms within the crystal lattice. iucr.org

A crucial application of X-ray crystallography is in the field of stereochemistry. numberanalytics.com It is the most reliable method for determining the absolute configuration of chiral molecules. nih.govresearchgate.net By analyzing the diffraction pattern, particularly through the anomalous dispersion effect, especially if a heavy atom is present, the absolute spatial arrangement of substituents around a stereocenter can be established. researchgate.netsoton.ac.uk This is critical in pharmaceutical and biological chemistry, where different enantiomers of a molecule can have vastly different activities. soton.ac.uk

The result of an X-ray diffraction experiment is a detailed crystallographic model that includes the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating lattice unit) and the space group, which describes the symmetry elements present in the crystal. iucr.orgresearchgate.net This information is fundamental to understanding the packing of molecules in the solid state and the nature of intermolecular interactions. iucr.orgmdpi.com While obtaining a single crystal suitable for analysis can be a challenge, the detailed structural insights it provides are unparalleled. rsc.org

Table 2: Illustrative Crystallographic Data for a Polycyclic Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 7.49 |

| b (Å) | 13.77 |

| c (Å) | 11.44 |

| β (˚) | 115.18 |

| Volume (ų) | 1068.5 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.379 |

This table is based on published data for 9-Nitroanthracene, a related polycyclic compound, to illustrate typical crystallographic parameters. iucr.org

Computational and Theoretical Studies on 3,4,5,6,7,8 Hexahydroanthracen 1 2h One

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties and reactivity of organic molecules. For a compound like 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one, DFT can elucidate key aspects of its chemical nature.

DFT calculations are effective in determining the distribution of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com

In studies of similar polycyclic structures, such as hexahydroxanthene derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set have been successfully used to optimize molecular geometry and calculate electronic properties. semanticscholar.org Such analyses for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Furthermore, DFT can be used to compute various molecular descriptors related to reactivity. mdpi.com

| Parameter | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. nih.gov | B3LYP/6-31G researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. nih.gov | B3LYP/6-31G researchgate.net |

| ΔE (HOMO-LUMO Energy Gap) | Represents kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com | ωB97XD/6-311++G** mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | B3LYP/6-311G(d,p) nih.gov |

| Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity) | Quantify the overall reactivity of the molecule based on FMO energies. | M06-2x/def2qzvp researchgate.net |

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods, such as AM1, PM3, and PM7, are computationally less expensive than ab initio or DFT methods, making them suitable for studying large molecules and for performing initial explorations of conformational space. nih.gov

For a flexible molecule like this compound, which has a non-aromatic, saturated ring, determining the most stable three-dimensional structure (geometry optimization) and identifying its various low-energy conformers is crucial. Semi-empirical methods are well-suited for this task. numberanalytics.com They can rapidly scan the potential energy surface to locate different conformational minima. nih.gov The resulting geometries can then be used as starting points for more accurate, higher-level calculations, such as DFT. nih.gov

The development of methods like PM6 and PM7 has improved the accuracy of semi-empirical calculations for a wide range of elements and molecular systems, correcting for long-standing deficiencies in earlier methods. nih.govnih.gov These approaches are particularly valuable for high-throughput virtual screening and for studying the dynamics of large systems where more rigorous methods would be computationally prohibitive. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques used to correlate a molecule's structure with its biological activity or chemical behavior, playing a vital role in drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop predictive models for the activities or properties of chemical compounds. nih.gov These models are based on the principle that the structure of a molecule determines its physicochemical properties and, consequently, its biological activity or chemical behavior. nih.gov

To build a QSAR model for derivatives of this compound, a set of related compounds with known activities would be required. For each compound, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.gov Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds, prioritizing them for synthesis and experimental testing. nih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes a molecule's ability to participate in electrostatic or orbital-controlled interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which influences how it fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the molecule's affinity for nonpolar environments, crucial for membrane permeability. |

| Topological | Connectivity indices, Wiener index | Numerically describes the branching and connectivity of atoms within the molecule. |

In silico design involves using computational methods to create novel molecules with desired properties before they are synthesized in a laboratory. nih.gov This rational design process significantly accelerates the discovery of new compounds.

Starting with the core structure of this compound, new derivatives can be designed by adding or modifying functional groups. Molecular docking is a key technique in this process, used to predict the preferred orientation of a molecule (a ligand) when bound to a specific target, such as a protein receptor. nih.gov The docking process calculates a binding score, which estimates the binding affinity between the ligand and the target. nih.gov

By docking a series of designed hexahydroanthracenone derivatives into a target's active site, researchers can identify which modifications lead to improved binding interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govbohrium.com This information, often combined with QSAR predictions, guides the selection of the most promising derivatives for synthesis, saving considerable time and resources. thesciencein.org

Mechanistic Insights from Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, including the identification of transient intermediates and transition states.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to determine the energetics of the proposed mechanism. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction. compchemhighlights.org For instance, computational studies can help understand the regioselectivity or stereoselectivity of a reaction by comparing the activation energies of different possible pathways. The lower-energy pathway is typically the one that is favored experimentally. researchgate.net This predictive power is crucial for optimizing reaction conditions and developing new synthetic methodologies. dntb.gov.ua

Transition State Analysis and Reaction Pathway Energetics

Computational and theoretical chemistry provide powerful tools for elucidating the complex reaction mechanisms that lead to the formation of polycyclic molecules like this compound. While specific computational studies detailing the transition state analysis and reaction pathway energetics for this exact molecule are not extensively available in the current body of scientific literature, we can infer the energetic landscape of its synthesis by examining theoretical studies of analogous and foundational organic reactions. The formation of the hexahydroanthracenone core likely proceeds through a sequence of well-established reactions, such as a Michael addition, an intramolecular aldol (B89426) condensation (collectively known as the Robinson annulation), and a subsequent intramolecular cyclization, for which general computational models exist.

A plausible synthetic pathway to this compound involves the reaction of a suitable diketone with a dienophile, followed by an intramolecular cyclization. The energetics of such a pathway can be modeled to understand the feasibility of the reaction and the stability of its intermediates and transition states.

Hypothetical Reaction Pathway and Energetics

Let us consider a generalized two-step reaction pathway for the formation of a related hexahydroanthracenone core:

Step 1: Robinson Annulation. This step involves the formation of a substituted cyclohexenone ring system. It begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

Step 2: Intramolecular Cyclization. A subsequent acid-catalyzed intramolecular acylation or alkylation (a Friedel-Crafts type reaction) would form the final fused aromatic ring.

Computational studies on the Robinson annulation have shown that the Michael addition is typically the rate-determining step in the initial phase of the reaction. The subsequent intramolecular aldol condensation proceeds through a six-membered ring transition state, which is generally favored. The stereochemistry of the resulting hydroxy ketone is often controlled by the chair-like transition state, with the bulkier substituents preferring equatorial positions to minimize steric strain.

The energetics of the key steps in a hypothetical reaction sequence to form a hexahydroanthracenone are presented below. These values are illustrative and based on typical density functional theory (DFT) calculations for similar reaction types.

Table 1: Hypothetical Energetic Profile for the Formation of a Hexahydroanthracenone Intermediate via Robinson Annulation

| Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Michael Addition | Enolate + α,β-Unsaturated Ketone | TS1 | 1,5-Diketone | 15 - 20 | -10 to -15 |

| Aldol Condensation | 1,5-Diketone | TS2 | Aldol Adduct (β-Hydroxy Ketone) | 10 - 15 | -5 to -10 |

| Dehydration | Aldol Adduct (β-Hydroxy Ketone) | TS3 | α,β-Unsaturated Ketone (Cyclohexenone) | 20 - 25 | -2 to +2 |

The subsequent intramolecular cyclization to form the final tricyclic structure of this compound would involve the formation of a new carbon-carbon bond on the existing aromatic ring. The transition state for this step would involve the electrophilic attack of a carbocationic intermediate on the electron-rich aromatic ring. The energetics of this step are highly dependent on the specific substrate and the catalyst used.

Table 2: Hypothetical Energetic Profile for the Intramolecular Cyclization Step

| Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Intramolecular Acylation | Substituted Cyclohexenone Derivative | TS4 | This compound | 18 - 28 | -15 to -25 |

Detailed Research Findings from Analogous Systems

Computational studies on Diels-Alder reactions, another potential route to polycyclic systems, have provided significant insights into transition state geometries and activation barriers. These studies often reveal that the aromaticity of the reactants and products plays a crucial role in the reaction energetics. For instance, reactions that lead to an increase in aromatic stabilization in the product are generally more thermodynamically favorable.

Furthermore, theoretical investigations into intramolecular Friedel-Crafts reactions have highlighted the importance of the length and conformation of the linking chain in the cyclization step. An optimal chain length leads to a lower activation barrier by minimizing ring strain in the transition state. The nature of the substituents on the aromatic ring also significantly influences the reaction pathway, with electron-donating groups generally accelerating the reaction by stabilizing the carbocationic intermediate.

Synthetic Utility and Research Applications of 3,4,5,6,7,8 Hexahydroanthracen 1 2h One

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 3,4,5,6,7,8-Hexahydroanthracen-1(2H)-one, featuring a fusion of saturated and aromatic rings, provides a robust platform for the elaboration of intricate molecular designs. This has positioned it as a key intermediate in the synthesis of a variety of complex organic molecules, including natural products and novel polycyclic systems.

Building Blocks for Natural Products and Analogues

While direct total syntheses of natural products originating from this compound are not extensively documented in readily available literature, its structural motif is present in a number of biologically active compounds. The hexahydroanthracene (B13798584) core is a recurring feature in certain classes of terpenoids and steroids. Synthetic strategies aimed at these natural products often involve the construction of similar polycyclic ketone intermediates.

The general approach involves leveraging the existing ring system of the hexahydroanthracenone and introducing further stereocenters and functional groups through a variety of chemical transformations. These can include alkylations, aldol (B89426) condensations, and cycloadditions to build upon the core structure. The synthesis of analogues of natural products often utilizes such versatile building blocks to explore structure-activity relationships. By modifying the substitution pattern on the aromatic or saturated rings of the hexahydroanthracenone, chemists can generate a library of related compounds for biological screening.

Construction of Diverse Polycyclic and Fused Ring Scaffolds

The reactivity of the enone moiety within this compound makes it a prime candidate for the construction of diverse polycyclic and fused ring scaffolds. Annulation reactions, where a new ring is formed onto an existing one, are a powerful tool in this regard. For instance, Robinson annulation and related Michael-addition-initiated ring-closure sequences can be employed to build an additional six-membered ring, leading to pentacyclic structures.

Furthermore, the dienophilic nature of the α,β-unsaturated ketone allows for its participation in Diels-Alder reactions. By reacting with various dienes, a wide array of fused bicyclic systems can be accessed with a high degree of stereocontrol. The choice of diene and reaction conditions can be tailored to achieve the desired substitution pattern and stereochemistry in the resulting adduct. These reactions underscore the utility of this compound in generating molecular complexity in a controlled and efficient manner.

| Reaction Type | Reagents/Conditions | Resulting Scaffold |

| Robinson Annulation | Methyl vinyl ketone, base | Fused pentacyclic system |

| Diels-Alder Reaction | Substituted diene, heat or Lewis acid | Fused bicyclic system |

| Michael Addition | Various nucleophiles | Functionalized polycyclic systems |

Applications in Enantioselective Synthesis

The creation of single-enantiomer drugs and other chiral molecules is of paramount importance in modern chemistry. This compound, being a prochiral ketone, serves as an excellent starting point for the synthesis of enantiomerically pure polycyclic compounds.

Precursors for Chiral Polycyclic Compounds and Stereogenic Centers

The carbonyl group and the α-carbon of the enone system in this compound are key handles for introducing chirality. Asymmetric reduction of the ketone, using chiral reducing agents such as those derived from boranes (e.g., CBS reagents) or through catalytic hydrogenation with chiral catalysts, can afford the corresponding alcohol with high enantioselectivity. This newly formed stereocenter can then direct the stereochemical outcome of subsequent reactions.

| Enantioselective Method | Reagent/Catalyst | Stereogenic Center Created |

| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., CBS) | At the carbonyl carbon |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Rh, Ru) | At the carbonyl carbon |

| Enantioselective Conjugate Addition | Organocatalysts, chiral metal complexes | At the β-carbon of the enone |

Strategies for Stereodivergent Resolution

In addition to direct asymmetric synthesis, stereodivergent approaches can be employed to access different stereoisomers of derivatives of this compound. One common strategy involves the kinetic resolution of a racemic mixture of a derivative, such as the corresponding alcohol. This can be achieved through enzymatic acylation or hydrolysis, where one enantiomer reacts significantly faster than the other, allowing for their separation.

Another approach is through diastereoselective reactions. By reacting the racemic ketone with a chiral auxiliary, a mixture of diastereomers is formed. These diastereomers often have different physical properties, allowing for their separation by techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary then yields the separated enantiomers of the desired compound. These methods provide a powerful means to access a full set of stereoisomers for biological evaluation.

Biocatalytic Transformations of Polycyclic Ketones

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact. The transformation of polycyclic ketones, such as this compound, is an area of growing interest in this field.

Enzymes, particularly ketoreductases and alcohol dehydrogenases, are highly efficient at the stereoselective reduction of ketones to their corresponding alcohols. nih.gov These enzymatic reductions often proceed with excellent enantioselectivity, providing a green and efficient route to chiral alcohols that are valuable synthetic intermediates. researchgate.net Whole-cell biocatalysis, which utilizes intact microorganisms, is often preferred as it circumvents the need for costly enzyme isolation and cofactor regeneration. researchgate.net

While specific studies on the biocatalytic reduction of this compound are not widely reported, the broad substrate scope of many ketoreductases suggests that this polycyclic ketone would be a viable substrate. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) can often be controlled by selecting an appropriate enzyme or microorganism. The resulting chiral alcohol can then be used as a precursor for the synthesis of enantiomerically pure natural products and other complex molecules. The application of biocatalysis to polycyclic ketones holds significant promise for the development of sustainable and efficient synthetic routes.

| Biocatalyst Type | Transformation | Key Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction of the carbonyl group | High enantioselectivity, broad substrate scope |

| Alcohol Dehydrogenases (ADHs) | Reversible oxidation/reduction of alcohols/ketones | Can be used for both reduction and kinetic resolution |

| Whole-cell systems (e.g., yeast, bacteria) | Reduction of ketones using endogenous enzymes | No need for enzyme purification, cofactor regeneration is intrinsic |

Enzymatic Conversion using Polycyclic Ketone Monooxygenases (PockeMO)

The enzymatic conversion of complex cyclic ketones represents a significant area of interest in biocatalysis for the synthesis of valuable lactones through Baeyer-Villiger oxidation. wikipedia.org A key enzyme in this field is the Polycyclic Ketone Monooxygenase (PockeMO) isolated from the thermophilic fungus Thermothelomyces thermophila. fuerstlab.com PockeMO is a flavin-containing Baeyer-Villiger monooxygenase (BVMO) that has garnered attention for its stability and its proficiency in catalyzing the oxidation of bulky and complex substrates. fuerstlab.comrcsb.org

Research has demonstrated that PockeMO is particularly active on polycyclic molecules, including pharmaceutically relevant ketones like steroids. fuerstlab.com This characteristic suggests its potential utility for the biotransformation of this compound. The reaction catalyzed by a BVMO like PockeMO is an oxidative process where an oxygen atom is inserted adjacent to the carbonyl group of a ketone, thereby converting a cyclic ketone into a lactone. wikipedia.orgsigmaaldrich.com In the case of this compound, this enzymatic conversion would result in the formation of a corresponding seven-membered ring lactone, a transformation that is often challenging to achieve with high selectivity using traditional chemical methods. wikipedia.org The enzyme's established ability to act on structurally similar polycyclic ketones makes it a promising biocatalyst for this specific conversion, although direct experimental studies on this substrate have not been detailed in the reviewed literature. fuerstlab.com

Asymmetric Oxidations of Sulfides utilizing Biocatalysts